molecular formula C14H14N2O5S B3257871 4-nitro-N-(2-phenoxyethyl)benzenesulfonamide CAS No. 296274-46-9

4-nitro-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No. B3257871
M. Wt: 322.34 g/mol
InChI Key: VEEUZFKPVREOHO-UHFFFAOYSA-N
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Description

“4-nitro-N-(2-phenoxyethyl)benzenesulfonamide” is an organic compound with the molecular formula C14H14N2O5S . It has an average mass of 322.336 Da and a monoisotopic mass of 322.062347 Da .


Molecular Structure Analysis

The molecular structure of “4-nitro-N-(2-phenoxyethyl)benzenesulfonamide” consists of a benzenesulfonamide core with a nitro group and a phenoxyethyl group attached . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Solid-Phase Synthesis Applications

  • Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, serve as key intermediates in various chemical transformations. These include unusual rearrangements to yield diverse privileged scaffolds, highlighting their significance in synthetic chemistry (Fülöpová & Soural, 2015).

Synthesis and Antifungal Applications

  • A new series of compounds including 4-nitrobenzenesulfonamide derivatives have been synthesized and evaluated for antifungal activity. These compounds exhibit potent activity against Aspergillus niger and Aspergillus flavus, indicating their potential as antifungal agents (Gupta & Halve, 2015).

Photooxidation Studies

  • Research on the photooxidation of N-(4-chlorophenyl)-benzenesulfonamide has revealed the formation of 4-chloronitrobenzene and 4-chloronitrosobenzene upon irradiation, suggesting potential applications in environmental chemistry and photolytic processes (Miller & Crosby, 1983).

Inhibitor Synthesis and Evaluation

  • N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized as inhibitors of kynurenine 3-hydroxylase. This research aids in understanding the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antimetastatic Activity in Cancer Research

  • Ureido-substituted benzenesulfonamides show significant inhibition of human carbonic anhydrases, with specific compounds demonstrating potential as antimetastatic drugs in breast cancer models (Pacchiano et al., 2011).

Photodynamic Therapy Applications

  • Zinc phthalocyanine substituted with new benzenesulfonamide derivative groups exhibits high singlet oxygen quantum yield, making it a potential candidate for photodynamic cancer therapy (Pişkin et al., 2020).

Synthesis and Inhibition Studies

  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their inhibitory effects on carbonic anhydrase enzymes showcase their relevance in biochemical and pharmacological research (Gul et al., 2016).

properties

IUPAC Name

4-nitro-N-(2-phenoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c17-16(18)12-6-8-14(9-7-12)22(19,20)15-10-11-21-13-4-2-1-3-5-13/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEUZFKPVREOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-(2-phenoxyethyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Yoon, JH Kim, Y Koh, PT Tran, J Ann, I Yoon… - Bioorganic & Medicinal …, 2017 - Elsevier
Leucyl-tRNA synthetase (LRS) has been reported to be a possible mediator of intracellular amino acids signaling to mTORC1. Given that mTORC1 is associated with cell proliferation …
Number of citations: 13 www.sciencedirect.com
YX Deng, JP Xie, WW Zhang, P Yin… - … –A European Journal, 2012 - Wiley Online Library
Rocky rhodium: The oxidative amidation of aromatic ethers with no substituents in the para position catalyzed by rhodium acetate was achieved in moderate yields (see scheme) by …

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